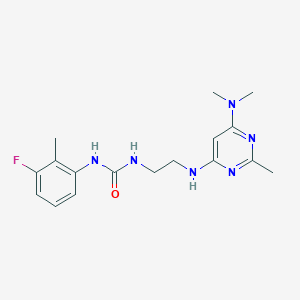
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H23FN6O and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N6O3 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | GTLZLKCWAJRUDO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit key enzymes and modulate receptor activities, which can lead to various therapeutic effects. The mechanism involves binding to the active sites of enzymes, thus inhibiting their activity, and potentially acting as an agonist or antagonist at various receptors depending on the context.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Studies indicate that it may inhibit pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives similar to this compound showed significant inhibition of thymidine phosphorylase (TPase), an enzyme often overexpressed in tumors. The inhibition of TPase can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
Case Study: Inhibition of Tumor Growth
A notable case study involved the administration of this compound in combination with a thymidine analogue in a mouse model of human stomach cancer. The study found that co-administration significantly increased the blood levels of the analogue and enhanced its antitumor activity, suggesting that the compound could potentiate the effects of existing cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that similar pyrimidine derivatives exhibit strong antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Pyrimidine derivative A | 0.0039 | 0.025 |
| Pyrimidine derivative B | 0.005 | 0.015 |
Enzyme Inhibition Studies
In vitro studies have confirmed that this compound acts as a competitive inhibitor for several enzymes relevant in metabolic pathways associated with cancer and bacterial infections. The selectivity observed in these studies indicates a potential for developing targeted therapies with reduced side effects.
特性
IUPAC Name |
1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-13(18)6-5-7-14(11)23-17(25)20-9-8-19-15-10-16(24(3)4)22-12(2)21-15/h5-7,10H,8-9H2,1-4H3,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDTWSGWMHBLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














